molecular formula C14H17N3O2S B2882315 N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(thiophen-2-yl)acetamide CAS No. 1448134-67-5

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(thiophen-2-yl)acetamide

Cat. No. B2882315
CAS RN: 1448134-67-5
M. Wt: 291.37
InChI Key: YNRSTPALUMSPGX-UHFFFAOYSA-N
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Description

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(thiophen-2-yl)acetamide, also known as THPPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. THPPA belongs to the class of pyrazole derivatives and is a promising candidate for the development of new drugs for various diseases.

Mechanism of Action

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(thiophen-2-yl)acetamide acts by modulating the activity of ion channels, specifically the acid-sensing ion channel 1a (ASIC1a) and the transient receptor potential vanilloid 1 (TRPV1) channel. By inhibiting the activity of these channels, N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(thiophen-2-yl)acetamide can reduce pain signals and inflammation. N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(thiophen-2-yl)acetamide also activates the GABAergic system, which is involved in the regulation of anxiety.
Biochemical and Physiological Effects:
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(thiophen-2-yl)acetamide has been shown to have both acute and chronic effects on pain and anxiety. Acute administration of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(thiophen-2-yl)acetamide can reduce pain and anxiety in animal models, while chronic administration can lead to long-term changes in pain and anxiety behavior. N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(thiophen-2-yl)acetamide has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(thiophen-2-yl)acetamide has several advantages for lab experiments, including its high purity and accessibility for synthesis. However, N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(thiophen-2-yl)acetamide is still in the early stages of research, and its potential therapeutic applications need to be further studied in clinical trials. Additionally, the mechanism of action of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(thiophen-2-yl)acetamide is not fully understood, and more research is needed to elucidate its effects on ion channels and other targets.

Future Directions

There are several potential future directions for research on N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(thiophen-2-yl)acetamide. One area of focus could be the development of new drugs based on N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(thiophen-2-yl)acetamide for the treatment of chronic pain, anxiety, and inflammation. Another area of research could be the investigation of the effects of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(thiophen-2-yl)acetamide on other ion channels and targets, which could lead to the discovery of new therapeutic targets. Additionally, more research is needed to understand the long-term effects of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(thiophen-2-yl)acetamide on pain and anxiety behavior, as well as its potential side effects.

Synthesis Methods

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(thiophen-2-yl)acetamide can be synthesized through a multi-step process involving the reaction of pyrazole and thiophene with other reagents. The synthesis of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(thiophen-2-yl)acetamide has been optimized to improve yields and purity, making it more accessible for research purposes.

Scientific Research Applications

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(thiophen-2-yl)acetamide has been studied for its potential therapeutic applications in various diseases, including chronic pain, anxiety, and inflammation. Studies have shown that N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(thiophen-2-yl)acetamide can modulate the activity of ion channels, which are important for the transmission of pain signals and inflammation. N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(thiophen-2-yl)acetamide has also been shown to have anxiolytic effects, making it a potential treatment for anxiety disorders.

properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c18-14(8-13-2-1-7-20-13)16-11-9-15-17(10-11)12-3-5-19-6-4-12/h1-2,7,9-10,12H,3-6,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRSTPALUMSPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(thiophen-2-yl)acetamide

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